8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one
Overview
Description
8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is a heterocyclic compound that belongs to the benzoxazepine family This compound is characterized by a seven-membered ring containing both oxygen and nitrogen atoms, with a chlorine atom attached to the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one can be achieved through various methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the reaction of isoquinoline with activated acetylenes and 1-(6-hydroxy-2-isopropenyl-1-benzofuran-yl)-1-ethanone in water can yield 1,4-benzoxazepin-2-one derivatives . Another method includes the three-component reaction of aromatic aldehydes, 2-aminophenol, and dimedone .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ microwave heating or Cu(I)-catalyzed cycloaddition reactions to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazepine derivatives.
Scientific Research Applications
8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one involves its interaction with specific molecular targets and pathways. For instance, some benzoxazepine derivatives have been found to inhibit human DNA topoisomerase I, an enzyme crucial for DNA replication and transcription . This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a potential anticancer agent.
Comparison with Similar Compounds
Similar Compounds
8-Bromo-3,4-dihydro-2H-1,4-benzoxazepin-5-one: Similar in structure but with a bromine atom instead of chlorine.
8-Nitro-3,4-dihydro-2H-1,4-benzoxazepin-5-one: Contains a nitro group at the eighth position.
Uniqueness
8-Chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom can enhance its lipophilicity and potentially improve its interaction with biological targets compared to its bromo and nitro analogs.
Properties
IUPAC Name |
8-chloro-3,4-dihydro-2H-1,4-benzoxazepin-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO2/c10-6-1-2-7-8(5-6)13-4-3-11-9(7)12/h1-2,5H,3-4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMXKWBWWGAWIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2)Cl)C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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